

"COX-2-IN-38" chemical structure and properties

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Compound of Interest

Compound Name: COX-2-IN-38

Cat. No.: B2933732

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In-Depth Technical Guide to COX-2-IN-38

For Researchers, Scientists, and Drug Development Professionals

Abstract

COX-2-IN-38 is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **COX-2-IN-38**. Detailed experimental protocols for the evaluation of COX-2 inhibition are presented, alongside a depiction of the canonical COX-2 signaling pathway. This document serves as a valuable resource for researchers in the fields of inflammation, oncology, and medicinal chemistry who are interested in the therapeutic potential of selective COX-2 inhibitors.

Chemical Structure and Properties

COX-2-IN-38, also identified as compound 52*, is a synthetic molecule belonging to the pyrimidin-4-ol class of compounds. Its systematic IUPAC name is 2-(4-methanesulfonylphenyl)-6-[[[(thiophen-2-yl)methyl]amino]pyrimidin-4-ol.[1]

Table 1: Physicochemical Properties of **COX-2-IN-38**

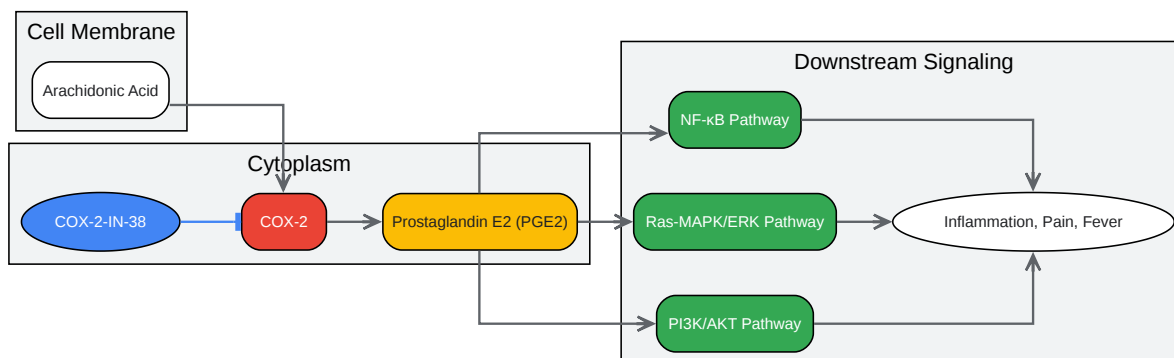
Property	Value	Source
IUPAC Name	2-(4-methanesulfonylphenyl)-6- {[(thiophen-2-yl)methyl]amino}pyrimidin-4-ol	[1]
CAS Number	1018480-97-1	[1]
Molecular Formula	C ₁₆ H ₁₆ N ₄ O ₃ S ₂	Calculated
Molecular Weight	376.45 g/mol	Calculated
SMILES	CS(=O)(=O)c1ccc(cc1)c2nc(O)cc(n2) NCCc3sccc3	Predicted
Physical State	Solid (Predicted)	N/A
Solubility	Soluble in DMSO (Predicted)	N/A
Melting Point	Not Reported	N/A

Note: Some properties are predicted based on the chemical structure and have not been experimentally determined in the available literature.

Mechanism of Action and Signaling Pathway

COX-2-IN-38 exerts its biological effects through the potent and selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated in response to pro-inflammatory stimuli, leading to the conversion of arachidonic acid into prostaglandins, particularly prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, pain, and fever.

The inhibition of COX-2 by **COX-2-IN-38** blocks the production of PGE2, thereby attenuating the downstream signaling cascades that contribute to the inflammatory response. The canonical COX-2 signaling pathway is depicted below.



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Figure 1. COX-2 Signaling Pathway and Inhibition by **COX-2-IN-38**.

Biological Activity

The primary biological activity of **COX-2-IN-38** is its potent inhibition of the COX-2 enzyme.

Table 2: In Vitro Biological Activity of **COX-2-IN-38**

Parameter	Value	Species	Assay Type	Source
COX-2 IC ₅₀	79.4 nM	Not Specified	Enzyme Inhibition Assay	[2][3][4][5][6]

The IC₅₀ value of 79.4 nM demonstrates that **COX-2-IN-38** is a highly potent inhibitor of the COX-2 enzyme.[2][3][4][5][6] Further studies are required to determine its selectivity for COX-2 over the constitutively expressed COX-1 isoform and to evaluate its efficacy in cellular and in vivo models of inflammation.

Experimental Protocols

In Vitro COX-2 Inhibition Assay (Representative Protocol)

This protocol is a representative method for determining the IC_{50} of a test compound against COX-2 and can be adapted for the evaluation of **COX-2-IN-38**.

Materials:

- Human recombinant COX-2 enzyme
- COX-2 assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 μ M phenol)
- Arachidonic acid (substrate)
- Test compound (**COX-2-IN-38**) dissolved in DMSO
- Positive control (e.g., Celecoxib)
- 96-well microplate
- Microplate reader capable of colorimetric or fluorometric detection

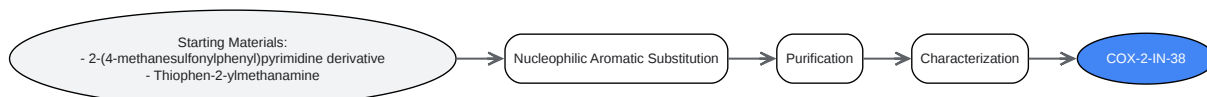
Procedure:

- **Reagent Preparation:** Prepare serial dilutions of the test compound (**COX-2-IN-38**) and the positive control in DMSO. A typical concentration range would be from 1 nM to 100 μ M.
- **Enzyme and Inhibitor Pre-incubation:** In a 96-well plate, add the COX-2 assay buffer, the COX-2 enzyme, and the diluted test compound or control. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
- **Reaction Initiation:** Initiate the enzymatic reaction by adding arachidonic acid to each well.
- **Detection:** Measure the product formation over time using a microplate reader. The method of detection will depend on the specific assay kit used (e.g., colorimetric measurement of oxidized TMPD at 590 nm or fluorometric detection of prostaglandin G2).

- **Data Analysis:** Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control (DMSO). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Synthesis of 2-(4-methanesulfonylphenyl)-6-[[[(thiophen-2-yl)methyl]amino}pyrimidin-4-ol (Conceptual Workflow)

While a specific, detailed synthesis protocol for **COX-2-IN-38** is not readily available in the public domain, a plausible synthetic route can be conceptualized based on the synthesis of similar pyrimidine derivatives. The following diagram illustrates a potential workflow.



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Figure 2. Conceptual workflow for the synthesis of **COX-2-IN-38**.

This proposed synthesis would likely involve the nucleophilic aromatic substitution of a suitable leaving group on the pyrimidine ring with thiophen-2-ylmethanamine. The reaction would be followed by purification, for example, by column chromatography, and characterization of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

COX-2-IN-38 is a potent inhibitor of the COX-2 enzyme with significant potential for further investigation as a therapeutic agent for inflammatory diseases and other COX-2-mediated pathologies. This technical guide provides foundational information on its chemical and biological properties and outlines key experimental approaches for its study. Further research is warranted to fully elucidate its pharmacological profile, including its selectivity, in vivo efficacy, and safety.

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